(5E)-Calcipotriol (5E)-Calcipotriol The trans-isomeric impurity of Calcipotriene and a vitamin D3 analogue with an antitumor effect.
Brand Name: Vulcanchem
CAS No.: 113082-99-8
VCID: VC21335116
InChI: InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3
SMILES: CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Molecular Formula: C27H40O3
Molecular Weight: 412.6 g/mol

(5E)-Calcipotriol

CAS No.: 113082-99-8

Cat. No.: VC21335116

Molecular Formula: C27H40O3

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

(5E)-Calcipotriol - 113082-99-8

CAS No. 113082-99-8
Molecular Formula C27H40O3
Molecular Weight 412.6 g/mol
IUPAC Name 5-[2-[1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Standard InChI InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3
Standard InChI Key LWQQLNNNIPYSNX-UHFFFAOYSA-N
Isomeric SMILES C[C@H](C=C[C@H](C1CC1)O)[C@H]2CC[C@H]\3[C@]2(CCC/C3=C/C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
SMILES CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Canonical SMILES CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Appearance White to Off-White Solid
Melting Point >169°C

Chemical Structure and Properties

Molecular Characteristics

(5E)-Calcipotriol shares the molecular formula C₂₇H₄₀O₃ with standard calcipotriol, giving it a molecular weight of 412.6047 g/mol . The compound possesses 7 defined stereocenters and 3 E/Z centers, with the distinctive "5E" designation referring to the specific configuration at the 5-position double bond, where the substituents are arranged on opposite sides of the double bond (trans configuration) . This specific geometric arrangement appears to be a critical determinant of its biological activity profile.

Synthesis and Preparation

General Synthetic Pathway

While the search results don't detail a specific synthesis method for the (5E) isomer, the general preparation of calcipotriol involves a sophisticated multi-step process. The synthesis typically begins with the attachment of a C(23)-C(27) side chain to a protected C(22)-aldehyde derivative of (5S)-cholecalciferol through a Wittig reaction using (cyclopropyl)carbonylmethylene triphenylphosphate . This is followed by reduction of the C(24)-ketone group to produce a mixture of C(24)-epimeric alcohols, which are subsequently separated by chromatography .

Purification Process

Crude calcipotriol preparations require extensive purification to achieve pharmaceutical grade material. The standard procedure involves silica gel column chromatography with ethyl acetate as the eluent, followed by crystallization from methyl formate to yield a crystalline product with a melting point of 166-168°C . For the specific (5E) isomer, additional isomerization and purification steps would likely be necessary to selectively obtain the desired geometric configuration at the critical 5-position double bond.

Biological Activity and Mechanism of Action

Anticancer Properties

The most notable aspect of (5E)-Calcipotriol appears to be its anticancer activity. Research has demonstrated that this compound enhances the anticancer effects of 5-fluorouracil in an in vivo mouse colon cancer model . Similarly, it potentiates the anticancer activity of imatinib in an in vivo lung cancer model . The compound has also shown independent activity in a subcutaneous MCF-7 model of breast cancer in vivo, suggesting broad spectrum anticancer potential .

Pharmacokinetic Properties

Metabolism and Elimination

The search results indicate that calcipotriol undergoes metabolism, with one metabolite identified as MC1080, which reaches a plasma concentration of 24.4 pg/mL when calcipotriol is administered topically . The area under the curve (AUC) values for calcipotriol and its metabolite MC1080 are 82.5 pg × h/mL and 59.3 pg × h/mL, respectively . These pharmacokinetic parameters provide a reference framework, though specific values for the (5E) isomer would require dedicated studies.

ParameterCalcipotriol group (n = 431)Two-compound group (n = 419)
ADRs reported29.5% (n = 127)17.2% (n = 72)
Unacceptable adverse events10.0% (n = 44)2.1% (n = 9)
Corticosteroid-related events3.0% (n = 13)2.6% (n = 11)
Treatment efficacy issues11.6% (n = 51)3.3% (n = 14)
Total withdrawals39.8% (n = 175)21.4% (n = 92)

These findings highlight the importance of careful safety evaluation for any potential therapeutic applications of (5E)-Calcipotriol .

Current Research Status

Experimental Models

Research on (5E)-Calcipotriol has primarily focused on preclinical models, with significant findings in multiple cancer types. Studies have demonstrated activity in:

  • Mouse colon cancer models (in combination with 5-fluorouracil)

  • Lung cancer models (in combination with imatinib)

  • MCF-7 breast cancer models

These diverse experimental systems suggest broad applicability across multiple cancer types, warranting further investigation into its mechanism and potential clinical applications.

Research Limitations

Current research on (5E)-Calcipotriol appears to be limited to preclinical models, with no clinical trials specifically evaluating this geometric isomer identified in the search results. Additionally, the detailed molecular mechanism by which the (5E) configuration confers enhanced anticancer properties remains incompletely understood . These knowledge gaps represent important areas for future research.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator